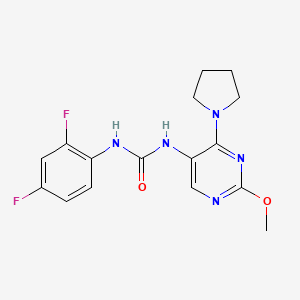

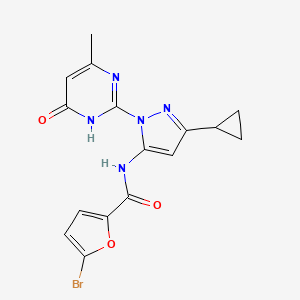

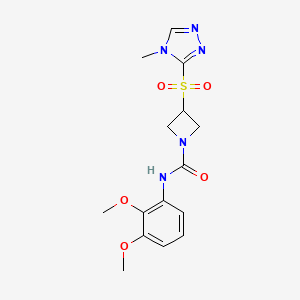

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. Research demonstrates its versatility in generating novel perianellated tetracyclic heteroaromatics, particularly through reactions involving primary amines and triethyl orthoformate, showcasing its role in expanding the scope of medicinal chemistry and heterocyclic synthesis (Mekheimer et al., 2005). Additionally, it has been utilized in the development of new antimicrobial agents, emphasizing its potential in drug discovery and pharmaceutical research (Desai et al., 2007).

Catalysis and Organic Synthesis

This compound has been a focus in the exploration of cobalt-catalyzed, aminoquinoline-directed coupling of sp2 C–H bonds with alkenes. The research highlights its application in ortho-functionalization processes, contributing to advancements in organic synthesis methodologies that are more efficient and environmentally friendly (Grigorjeva & Daugulis, 2014). Such studies are vital for developing new synthetic routes that are crucial for pharmaceutical manufacturing and material science.

Microwave-Assisted Synthesis

Innovative approaches to synthesis have been demonstrated, such as the microwave-assisted Gould-Jacobs reaction using aluminium metal as a catalyst. This method optimizes reaction conditions, yielding high product efficiency and represents a significant step forward in green chemistry and sustainable production practices (Bao-an, 2012).

Exploration of Regioselectivity

The exploration of regioselectivities in synthetic chemistry is highlighted through the synthesis of Luotonin A derivatives. This research provides insights into selective reactions and the development of novel compounds with potential therapeutic applications, showcasing the compound's role in advancing the understanding of chemical selectivity and its implications for drug design (Atia et al., 2017).

Antibacterial Activity Studies

Research into the antibacterial properties of derivatives indicates potential applications in developing new antibacterial agents. Such studies are foundational in the ongoing search for novel treatments against resistant bacterial strains, underscoring the importance of this compound in medicinal chemistry and public health (Krishnakumar et al., 2012).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine to yield Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] } | |

Numéro CAS |

1189701-74-3 |

Formule moléculaire |

C20H16ClF3N2O3 |

Poids moléculaire |

424.8 |

Nom IUPAC |

ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27) |

Clé InChI |

QIRNCYNGHDHVGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)

![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)